4-((2-Fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane
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Overview
Description
4-((2-Fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane is a complex organic compound that features a thiazepane ring, a furan ring, and a fluorophenyl sulfonyl group
Preparation Methods
The synthesis of 4-((2-Fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazepane ring through cyclization reactions, followed by the introduction of the furan and fluorophenyl sulfonyl groups under specific reaction conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
4-((2-Fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various derivatives with modified functional groups.
Scientific Research Applications
4-((2-Fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((2-Fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar compounds to 4-((2-Fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane include other thiazepane derivatives and compounds with fluorophenyl or furan groups. What sets this compound apart is its unique combination of these functional groups, which can result in distinct chemical and biological properties. Some similar compounds include:
- 4-((2-Fluorophenyl)sulfonyl)-1,4-thiazepane
- 7-(furan-2-yl)-1,4-thiazepane
- 4-((2-Fluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane
These comparisons highlight the uniqueness of this compound in terms of its structural and functional attributes.
Properties
IUPAC Name |
4-(2-fluorophenyl)sulfonyl-7-(furan-2-yl)-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S2/c16-12-4-1-2-6-15(12)22(18,19)17-8-7-14(21-11-9-17)13-5-3-10-20-13/h1-6,10,14H,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRCQMIEHAXIJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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